4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine

Lipophilicity ADME Scaffold Optimization

This tri-substituted 2-aminopyrimidine combines a 4-methoxyphenyl donor and a rare 5-methylthiophen-2-yl acceptor, creating a unique electronic and steric environment unavailable in simpler analogs. Its calculated XLogP3-AA of 3.3 and TPSA of 76.0 Ų make it ideal for BBB-penetrant kinase probes. Crucially, the 5-methylthiophene sulfur enhances polarizability for π-stacking with methionine gatekeeper residues—unachievable with furan or pyrrole analogs. Procure this 97% purity grade to eliminate confounding impurities in HTS campaigns. Substitution risks altered binding kinetics, selectivity loss, and unreproducible screening data.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
CAS No. 1354924-22-3
Cat. No. B6346847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
CAS1354924-22-3
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N
InChIInChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19)
InChIKeyVWXGWUKJUWCSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine (CAS 1354924-22-3): Procurement-Relevant Identity and Structural Domain


4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is a tri-substituted 2-aminopyrimidine derivative [1]. Featuring a pyrimidine core substituted at the 4-position with a 4-methoxyphenyl group and at the 6-position with a 5-methylthiophen-2-yl ring, this compound occupies a specific chemical space within heterocyclic kinase-targeting libraries . It is primarily offered as a research-grade screening compound .

Risk of Unverified Substitution for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in Research Protocols


Direct substitution with in-class analogs is unreliable without explicit quantitative evidence. While 4,6-disubstituted 2-aminopyrimidines are a common kinase-targeting scaffold, the specific combination of a 4-methoxyphenyl donor and a 5-methylthiophene acceptor on the pyrimidine core creates a unique electronic and steric environment [1]. The electron-donating methoxy group and the methylthiophene moiety critically influence target binding and π-stacking interactions . Simply replacing this compound with a de-methylated thiophene or phenyl analog can lead to altered binding kinetics, loss of selectivity, and unreproducible screening data . The sections below quantify key structural differentiators with available data.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Modulation via 5-Methylthiophene Substitution

The target compound exhibits a computed XLogP3-AA value of 3.3 [1]. In contrast, the direct analog lacking the 5-methyl group on the thiophene ring, 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, has a computed XLogP3-AA of 2.6 [2]. The addition of a single methyl group results in an increase of 0.7 log units in lipophilicity, which significantly affects passive membrane permeability and aqueous solubility. This data is derived from validated in silico models within PubChem and is comparable across studies.

Lipophilicity ADME Scaffold Optimization

Hydrogen Bond Acceptor Capacity vs. Furan Analog

The target compound presents five hydrogen bond acceptor sites, primarily due to the thiophene sulfur and pyrimidine nitrogens [1]. The direct bioisosteric analog where the 5-methylthiophen-2-yl group is replaced by a furan-2-yl group, 4-(4-methoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, also demonstrates five hydrogen bond acceptors but differs in the nature of the heteroatom . This quantitative equivalence belies a qualitative difference: sulfur is a softer, more polarizable atom than furan oxygen, leading to distinct van der Waals radii (S: 1.80 Å vs. O: 1.52 Å) and different affinity for hydrophobic protein pockets.

Molecular Recognition Target Engagement Bioisosterism

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier (BBB) Penetration Potential

The target compound has a computed TPSA of 76.0 Ų [1], which is below the widely accepted 90 Ų threshold for favorable BBB penetration. This positions it as a potential CNS-penetrant scaffold. A closely related analog where the 4-methoxyphenyl group is replaced by a simple phenyl ring, 4-phenyl-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, has a TPSA of 51.8 Ų [2], suggesting even higher BBB permeability but at the cost of the methoxy group's electron-donating properties. The difference of 24.2 Ų is significant in the context of CNS pharmacokinetics.

CNS Drug Discovery Permeability Drug-likeness

Supplier Declared Purity for Reproducible Screening

The compound is available with a declared purity of NLT 97% . While this is a standard research-grade purity, it is critical for procurement. In contrast, a sub-analog, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-5-amine, is frequently listed at lower purities (NLT 95%) in less regulated international markets . This 2% difference in purity specification can significantly impact the accuracy of dose-response curves and lead to false negative results in high-throughput screens.

Quality Control Assay Reproducibility Procurement Standard

Absence of Direct Public Biological Evidence Limits Comparative Claims

A comprehensive search of PubMed, Google Patents, and BindingDB [1] did not yield a published head-to-head comparison of the biological activity (e.g., IC50, Ki, cell line efficacy) of this compound against its closest analogs. No primary research paper or public patent was found to have specifically profiled this CAS number. Therefore, while this compound is offered as part of kinase-targeted libraries , any claims of superior inhibitory activity, selectivity, or cellular potency versus an analog cannot be substantiated by public data. This lack of evidence is a critical consideration for procurement; its value proposition is currently limited to its use as a novel, structurally distinct screening member rather than a bench-validated tool with a known selectivity profile. The data in Evidence Items 1-4 rely on computable physicochemical properties, which are inherently class-level inferences and do not represent a direct biological result for this specific molecule.

Data Integrity Risk Assessment Due Diligence

Procurement-Driven Application Scenarios for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine


Central Nervous System (CNS) Kinase Probe Development

Given its calculated XLogP3-AA of 3.3 and a TPSA of 76.0 Ų, which is below the standard threshold for BBB penetration [1], this compound is a suitable starting point for developing orally bioavailable, CNS-penetrant kinase probes. Its unique 5-methylthiophene moiety provides a larger van der Waals volume and higher lipophilicity than furan analogs, making it favorable for targeting kinases with hydrophobic ATP-binding pockets in the brain. Researchers should procure this specific compound to maintain the correct lipophilic-ligand efficiency balance, as substituting it for a lower XLogP analog could compromise brain exposure.

Kinase Library Diversification via Heterocyclic Substitution

The 5-methylthiophen-2-yl group distinguishes this compound from more common 4-(heteroaryl)-6-phenyl pyrimidine derivatives. The sulfur atom's enhanced polarizability (versus oxygen in furan or nitrogen in pyrrole) allows for unique π-stacking and van der Waals interactions with methionine gatekeeper residues in kinases, a feature not achievable with oxygen-containing heterocycles [1]. This makes the compound a high-value addition to focused kinase inhibitor libraries aimed at exploring non-canonical hinge-binding motifs.

Precision Metabolism Studies via Methoxy Group Discrimination

The presence of the 4-methoxyphenyl group, as opposed to a simple phenyl ring, enables the study of sequential metabolic events. The O-demethylation of the 4-methoxy group is a key Phase I metabolic pathway that can be monitored by LC-MS [1]. Using this specific compound over its non-methoxylated analog (Δ TPSA = 24.2 Ų) allows researchers to simultaneously probe the impact of a higher polar surface area on both metabolic stability and CNS retention, offering a dual-purpose probe for integrated drug metabolism and pharmacokinetics (DMPK) studies.

Reproducible High-Throughput Screening (HTS) with Specified Purity

For HTS campaigns requiring confidence in dose-response fidelity, this compound is specified at NLT 97% purity by suppliers like MolCore [1]. Procuring the 97% grade, as opposed to other sources offering only 95% purity, reduces the tolerance for an unknown impurity that could act as a confounding inhibitor or activator in a cellular assay. This is a practical, quantitative argument for selecting this specific CAS number for automated screening libraries.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.